4-ethoxy-N,N-diethylbenzamide

Overview

Description

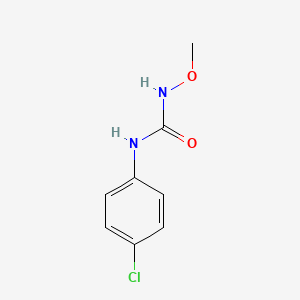

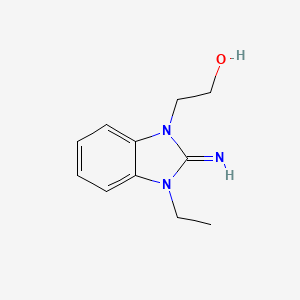

4-ethoxy-N,N-diethylbenzamide is a chemical compound . It is also known as DEET and has been used as an insect repellent since the 1950s.

Synthesis Analysis

The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular formula of this compound is C13H19NO2 . Its molecular weight is 221.3 .Scientific Research Applications

Molar Refraction and Polarizability

A study by Sawale et al. (2016) on a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrated its antiemetic and parasympathomimetic activity. The research focused on density and refractive index measurements to understand the molar refractivity and polarizability, highlighting the potential of such compounds in understanding drug interactions at the molecular level (Sawale et al., 2016).

Chromatographic Characteristics

Lehtonen (1983) explored the reversed-phase liquid chromatographic retention of substituted N-ethylbenzamides, including those with modifications similar to 4-ethoxy-N,N-diethylbenzamide. This study is crucial for understanding the chromatographic behavior of such compounds, which is essential for pharmaceutical analysis and purification processes (Lehtonen, 1983).

Sigma Receptor Scintigraphy

Caveliers et al. (2002) investigated a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors. The accumulation of benzamides in tumors due to binding to sigma receptors, which are overexpressed on breast cancer cells, suggests potential diagnostic applications of related compounds (Caveliers et al., 2002).

Drug Metabolism and Excretion

Arita et al. (1970) examined the transformation and excretion of metoclopramide, a compound with a similar structure, in rabbits. This research provides insights into the metabolic pathways and potential environmental impact of similar compounds, essential for pharmacokinetics and environmental studies (Arita et al., 1970).

Insect Repellent Research

Alzogaray (2015) compared the behavioral and toxicological effects of DEET and IR3535 on Rhodnius prolixus, a vector of Chagas disease. This study highlights the potential use of benzamide derivatives in developing new insect repellents with specific behavioral or toxicological profiles (Alzogaray, 2015).

Material Science Applications

Butt et al. (2005) synthesized new aromatic polyimides using diamines related to this compound, exploring their solubility and thermal stability. Such research demonstrates the compound's relevance in developing new materials with potential applications in electronics, coatings, and aerospace (Butt et al., 2005).

Safety and Hazards

Future Directions

The development of new techniques for the preparation of organic compounds, including 4-ethoxy-N,N-diethylbenzamide, is important. Catalytic processes are key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide .

properties

IUPAC Name |

4-ethoxy-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11-7-9-12(10-8-11)16-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKLTZHPOPBYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323992 | |

| Record name | 4-ethoxy-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67272-97-3 | |

| Record name | NSC405391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethoxy-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)thiazolo[5,4-b]pyridine](/img/structure/B1617360.png)

![3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1617361.png)

![(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1617364.png)